

A Comparative Analysis of cis-ent-Tadalafil and Other Tadalafil Impurities

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Compound of Interest

Compound Name: *cis-ent-Tadalafil*

Cat. No.: *B138421*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **cis-ent-Tadalafil** and other known impurities of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Understanding the profile of these impurities is critical for ensuring the quality, safety, and efficacy of Tadalafil drug products. This document summarizes key chemical, physical, and biological data, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Introduction to Tadalafil and its Impurities

Tadalafil, with the chemical name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its therapeutic effect is primarily due to the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.

During the synthesis and storage of Tadalafil, various impurities can be generated. These include stereoisomers, starting material residues, by-products of side reactions, and degradation products. One of the key stereoisomeric impurities is **cis-ent-Tadalafil** ((6S,12aS)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione), the enantiomer of the active pharmaceutical ingredient (API). Other significant impurities include diastereomers and various process-related and degradation impurities. The presence and concentration of these impurities must be carefully controlled to meet regulatory standards.

Comparative Data

The following tables provide a summary of the available quantitative data for Tadalafil and its key impurities.

Table 1: Physicochemical Properties of Tadalafil and its Stereoisomeric Impurities

Compound Name	Stereochemistry	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Tadalafil (API)	(6R,12aR)	171596-29-5	C ₂₂ H ₁₉ N ₃ O ₄	389.41
cis-ent-Tadalafil	(6S,12aS)	171596-28-4	C ₂₂ H ₁₉ N ₃ O ₄	389.41
cis-Tadalafil	(6R,12aS)	171596-27-3	C ₂₂ H ₁₉ N ₃ O ₄	389.41
trans-Tadalafil	(6S,12aR)	N/A	C ₂₂ H ₁₉ N ₃ O ₄	389.41

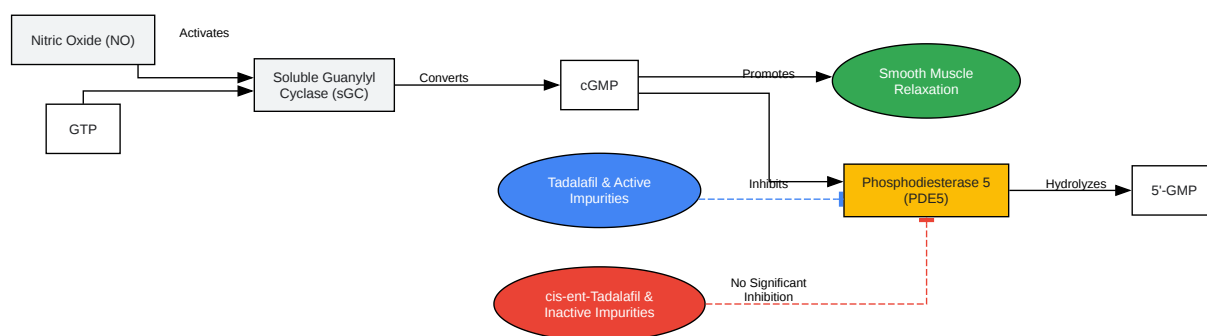
Table 2: Comparative Biological Activity of Tadalafil Stereoisomers

Compound Name	Stereochemistry	PDE5 Inhibition IC ₅₀ (nM)	Relative Potency to Tadalafil
Tadalafil (API)	(6R,12aR)	~5[1]	1
cis-ent-Tadalafil	(6S,12aS)	>500 (estimated)	<0.01
cis-Tadalafil	(6R,12aS)	90	~0.06
trans-Tadalafil	(6R,12aS)	Some inhibitory activity reported, but significantly less than Tadalafil.[2]	Significantly lower

Note: The IC₅₀ value for **cis-ent-Tadalafil** is estimated based on studies showing a 100-fold decrease in binding potency for other stereoisomers compared to the active (6R,12aR) form.

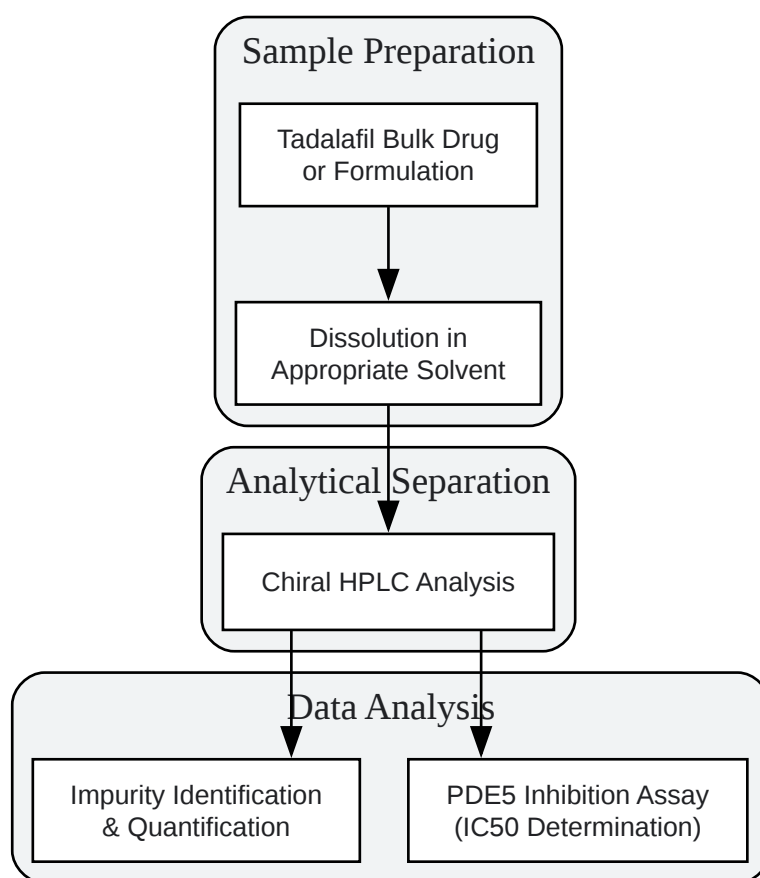
Signaling Pathway and Experimental Workflows

To understand the impact of these impurities, it is essential to visualize the mechanism of action of Tadalafil and the experimental procedures used for its analysis.



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Caption: Tadalafil's mechanism of action via PDE5 inhibition.



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Caption: Workflow for Tadalafil impurity analysis.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

This method is crucial for the separation and quantification of Tadalafil and its stereoisomers, including **cis-ent-Tadalafil**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A chiral stationary phase column, such as a Chiralpak AD-H or equivalent, is essential for separating the enantiomers and diastereomers.

- **Mobile Phase:** A typical mobile phase consists of a mixture of n-hexane, ethanol, and methanol in a specific ratio (e.g., 80:15:5 v/v/v). The exact composition may need to be optimized based on the specific column and system.
- **Flow Rate:** A flow rate of 1.0 mL/min is commonly used.
- **Detection:** UV detection at a wavelength of 285 nm.
- **Procedure:**
 - Prepare a standard solution of Tadalafil and solutions of the individual impurities if available.
 - Prepare the sample solution by dissolving a known amount of the Tadalafil bulk drug or formulation in the mobile phase.
 - Inject the standard and sample solutions into the HPLC system.
 - Identify the peaks corresponding to Tadalafil and its impurities based on their retention times compared to the standards.
 - Quantify the impurities using the peak area and an external standard method.

PDE5 Inhibition Assay (In Vitro)

This assay determines the biological activity of Tadalafil and its impurities by measuring their ability to inhibit the PDE5 enzyme.

- **Principle:** The assay measures the hydrolysis of cGMP by PDE5. The inhibitory effect of a compound is determined by quantifying the reduction in cGMP hydrolysis.
- **Materials:**
 - Recombinant human PDE5 enzyme
 - cGMP substrate
 - Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

- Test compounds (Tadalafil and its impurities) dissolved in DMSO
- Detection system (e.g., a fluorescence-based detection kit)
- Procedure:
 - Prepare a series of dilutions of the test compounds.
 - In a microplate, add the PDE5 enzyme, assay buffer, and the test compound dilutions.
 - Initiate the reaction by adding the cGMP substrate.
 - Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
 - Stop the reaction and measure the amount of remaining cGMP or the product (GMP) using the detection system.
 - Calculate the percentage of inhibition for each concentration of the test compound.
 - Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The data presented in this guide clearly demonstrates that the stereochemistry of Tadalafil is critical for its biological activity. The (6R,12aR) isomer, Tadalafil, is a highly potent inhibitor of PDE5. In contrast, its enantiomer, **cis-ent-Tadalafil** ((6S,12aS)), is estimated to be significantly less active, with a potency reduction of at least 100-fold. Other diastereomers also exhibit substantially lower PDE5 inhibitory activity.

For researchers, scientists, and drug development professionals, this comparative analysis underscores the importance of stringent stereochemical control during the synthesis and manufacturing of Tadalafil. The presence of stereoisomeric impurities, even in small amounts, can impact the overall efficacy of the final drug product. The provided experimental protocols for chiral HPLC and PDE5 inhibition assays are fundamental tools for the accurate identification, quantification, and biological assessment of these impurities, ensuring the development of high-quality and effective Tadalafil formulations.

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